Melting Point Elevation: Thermal Stability Advantage Over N‑Benzylideneaniline
The target compound exhibits a melting point of 195 °C (CAS Common Chemistry), while the unsubstituted N‑benzylideneaniline melts at only 52 °C [1]. This 143 °C elevation arises from intermolecular hydrogen bonding involving the para‑hydroxyl group, which is absent in the comparator. The high melting point simplifies purification by recrystallization and confers superior thermal stability during storage and processing [REFS-1, REFS-2].
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 195 °C |
| Comparator Or Baseline | N‑Benzylideneaniline: 52 °C (PubChem CID 71311981; literature consensus ~52–54 °C) [2] |
| Quantified Difference | Δ = +143 °C |
| Conditions | Melting point determined by standard capillary method; CAS Common Chemistry value for target, literature value for comparator. |
Why This Matters
A storage/purification selection advantage: the target compound's high melting point reduces volatility, minimizes degradation risk, and enables straightforward recrystallization, lowering handling costs relative to low‑melting imine analogs.
- [1] CAS Common Chemistry. N‑(4‑Hydroxybenzylidene)aniline. CAS Registry Number 1689‑73‑2. American Chemical Society. https://commonchemistry.cas.org/detail?cas_rn=1689-73-2 (accessed 2026). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 71311981, N‑Benzylideneaniline. https://pubchem.ncbi.nlm.nih.gov/compound/71311981 (accessed 2026). View Source
